1-(3,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide - 338408-45-0

1-(3,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide

Catalog Number: EVT-2926354
CAS Number: 338408-45-0
Molecular Formula: C17H11Cl2F3N4O
Molecular Weight: 415.2
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(Adamantan-1-yl)-4-methyl-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

Compound Description: This compound is the subject of a structural study investigating its crystal packing and conformation. [] The research highlights the chair conformation of the piperazine ring and the L-shape of the molecule due to the equatorial positions of the N-bound substituents. []

Relevance: This compound shares the core 1,2,4-triazole ring with 1-(3,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide. Both compounds also feature a trifluoromethylphenyl substituent, although positioned differently within their structures. The shared triazole core and the presence of the trifluoromethylphenyl group establishes a structural relationship between these two compounds. []

1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

Compound Description: This compound is identified as a potent and peripherally restricted cannabinoid-1 receptor (CB1R) antagonist. [] The compound demonstrated significant weight-loss efficacy in diet-induced obese mice. []

Relevance: Although belonging to the pyrazole class, this compound shares the trifluoromethylphenyl group with 1-(3,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide. The presence of this specific substituent, a common pharmacophore, suggests a potential for similar physicochemical properties and possible biological activity overlap. []

5-[(2-Aminoacetamido)methyl]-1-[p-chloro-2-(o-chlorobenzoyl)phenyl ]-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide hydrochloride dihydrate (450191-S)

Compound Description: 450191-S is a sleep-inducing drug that acts as a prodrug. It requires activation by intestinal aminopeptidases, leading to the formation of active metabolites that exert their effects on benzodiazepine receptors. [, , , , , , ] Several studies investigate its absorption, metabolism, and potential for autoinduction. [, , , , , ]

Relevance: 450191-S belongs to the 1,2,4-triazole class, like 1-(3,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide. Both compounds contain a carboxamide group at the 3-position of the triazole ring, further strengthening their structural relationship. [, , , , , , ]

Compound Description: M-1 is a primary active metabolite of 450191-S, formed after desglycylation and spontaneous cyclization. [, , , , , ] It displays affinity for benzodiazepine receptors, contributing to the sleep-inducing effects of its prodrug 450191-S. [, , , , , ]

Relevance: Although structurally distinct from 1-(3,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide, M-1 demonstrates the structural modification possibilities within the 1,2,4-triazole class. The cyclization of 450191-S to form the benzodiazepine ring in M-1 exemplifies how modifications to the triazole scaffold can dramatically alter biological activity and target affinity. [, , , , , ]

Compound Description: M-A is a metabolite of 450191-S identified in dog plasma. [] Its structural elucidation relied heavily on mass spectrometry, and its structure was confirmed through comparison with a synthetically prepared authentic standard. []

Relevance: Similar to M-1, M-A exemplifies the potential for structural diversification within the 1,2,4-triazole scaffold as observed in 1-(3,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide. The presence of the hydroxymethyl group at the N-position of the benzodiazepine ring in M-A highlights the possibilities for introducing various functional groups to modulate biological activity and pharmacological properties. []

Compound Description: This compound is another N-hydroxymethyl metabolite of 450191-S found in dog plasma. [] Like M-A, its structure was elucidated through mass spectrometry and confirmed by synthesis and comparison with an authentic standard. []

Relevance: M-D, while possessing the same core structure as M-A, differs by the addition of a methyl group at the N-position. [] This subtle structural change underscores the potential for fine-tuning the properties of 1-(3,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide or its analogs through minor modifications. []

3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (BAY 59-3074)

Compound Description: BAY 59-3074 is characterized as a novel, selective partial agonist for both CB1 and CB2 receptors. [] It exhibited antihyperalgesic and antiallodynic effects in various rat models of chronic neuropathic and inflammatory pain. [] Notably, BAY 59-3074 showed sustained efficacy in chronic pain models without the development of significant tolerance to its therapeutic effects. []

Relevance: While not a direct structural analog, BAY 59-3074 shares the trifluoromethyl group with 1-(3,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide. The presence of this group, often incorporated to enhance lipophilicity and metabolic stability, highlights a shared design strategy in developing bioactive molecules. []

1-methyl-7-(trifluoromethyl)-1H-pyrido[2,3-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Compound Description: This compound serves as a key intermediate in a synthetic scheme. [] Various derivatives were prepared through reactions with electrophilic reagents, demonstrating the versatility of the core structure for further functionalization. []

Relevance: This compound exemplifies the broader context of utilizing trifluoromethyl-substituted heterocycles in medicinal chemistry. While structurally distinct from 1-(3,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide, it showcases the commonality of trifluoromethyl groups as a valuable tool for modifying the physicochemical and pharmacological properties of compounds. []

3-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydrozol-3-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide (IA-8)

Compound Description: IA-8 is a novel aryl isoxazoline derivative with impressive insecticidal activity against Mythimna separata, comparable to the commercially available insecticide fluralaner. [] Molecular docking studies suggested a similar binding mode to fluralaner in the active site of GABA receptors. []

Relevance: IA-8 exhibits a striking structural similarity to 1-(3,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide. Both compounds share the 3,5-dichlorophenyl and trifluoromethyl groups, emphasizing the importance of these substituents in conferring biological activity. The key difference lies in the core heterocyclic scaffold, with IA-8 featuring a pyrazole ring instead of a triazole. []

[2R-[2α(R*),3α]]-5-[[2-[1-[3,5-bis-(trifluoromethyl)phenyl]ethoxy]-3(S)-4-fluorophenyl)4-morpholinyl]-methyl]-N,N-dimethyl-1H-1,2,3-triazole-4-methanamine hydrochloride

Compound Description: This compound was used in a study focused on chiral separation using an amylose tris-3,5-dimethylphenyl carbamate stationary phase. [] The research delved into the mechanistic aspects of chiral discrimination, highlighting the role of hydrogen bonding and inclusion phenomena in the separation process. []

Relevance: This triazole compound, although structurally complex, possesses the key bis-trifluoromethylphenyl group also found in 1-(3,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide. This shared motif points to a possible connection in their physicochemical properties and potential pharmacological behavior. []

N-(3-chloropyridin-4-ylmethyl)-N-methyl-1-(3,5-bis-trifluoromethylbenzyl)-5-phenyl-1H-[1,2,3]triazole-4-carboxamide (9a)

Compound Description: 9a is a 1,2,3-triazole derivative synthesized using regioselective pyridine metallation chemistry. It exhibits NK-1 antagonist activity. []

Relevance: 9a showcases the structural diversity achievable within the triazole class, of which 1-(3,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is also a member. The presence of the bis-trifluoromethylbenzyl group, a common feature in medicinal chemistry for enhancing lipophilicity and modulating metabolic stability, suggests a shared design strategy between these compounds. []

[1-(3,5-bis-trifluoromethyl-benzyl)-5-morpholin-4-yl-1H-[1,2,3]triazol-4-yl]-[3-(3-chloropyridin-4-yl)-5-hydroxymethylisoxazol-4-yl]methanone (16a)

Compound Description: Like 9a, 16a is a triazole-based NK-1 antagonist synthesized using regioselective pyridine metallation. [] It incorporates both triazole and isoxazole heterocycles within its structure. []

Relevance: 16a highlights the versatility of the triazole core in developing bioactive molecules, a structural feature shared with 1-(3,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide. The presence of the bis-trifluoromethylbenzyl group further strengthens their connection, emphasizing the potential for exploring diverse substitutions and combinations of heterocycles when designing triazole-based compounds. []

(+)-cis-n-[(2-methoxyphenyl)methyl]-2-phenyl-3-piperidinamine (CP-99,994)

Compound Description: CP-99,994 is a known NK1 antagonist investigated for its potency to inhibit NK1 agonist-induced foot tapping in gerbils. [] The study correlated the receptor occupancy in the striatum with the behavioral effects observed. []

Relevance: While structurally distinct from 1-(3,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide, CP-99,994 demonstrates that diverse chemical scaffolds can target the NK1 receptor. This finding underscores the possibility of exploring various pharmacophores beyond triazoles for developing NK1 antagonists. []

5-[[2(S)-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-3(S)-phenyl-4-morpholinyl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one (L-742,694)

Compound Description: L-742,694 is an NK1 antagonist included in a study evaluating the correlation between NK1 receptor occupancy in gerbil striatum and the inhibition of NK1 agonist-induced foot tapping. []

Relevance: L-742,694 belongs to the 1,2,4-triazol-3-one class, a close structural relative of the 1,2,4-triazole scaffold present in 1-(3,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide. The presence of the bis-trifluoromethylphenylmethoxy group in L-742,694 further emphasizes the shared design elements between these compounds, highlighting the potential for incorporating this group into triazole-based NK1 antagonists. []

5-[[2(R)-[1(R)-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3(S)-(4-fluorophenyl)-4-morpholinyl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one (MK-869)

Compound Description: MK-869 is another NK1 antagonist investigated for its ability to inhibit NK1 agonist-induced foot tapping in gerbils. [] The study aimed to correlate receptor occupancy with behavioral effects. []

Relevance: Structurally similar to L-742,694, MK-869 also belongs to the 1,2,4-triazol-3-one class and features the bis-trifluoromethylphenyl group. [] This shared structural motif with 1-(3,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide emphasizes the recurring use of these groups in designing bioactive compounds, particularly those targeting the NK1 receptor. []

cis-n-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenyl-3-piperidinamine (CP-122,721)

Compound Description: CP-122,721, an NK1 antagonist, was part of a study evaluating the correlation between NK1 receptor occupancy in gerbil striatum and the inhibition of NK1 agonist-induced foot tapping. []

Relevance: Although not a triazole derivative, CP-122,721 demonstrates the structural diversity possible in designing NK1 antagonists. The trifluoromethoxy group present in this compound provides an alternative to the trifluoromethyl group commonly seen in other NK1 antagonists, including 1-(3,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide, offering a potential avenue for exploring different fluorine-containing substituents. []

4-[[2(R)-[1(R)-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3(S)-(4-fluorophenyl)-4-morpholinyl]methyl]-N,N-dimethyl-1H-1,2,3-triazole-5-methanamine (L-760,735-F)

Compound Description: L-760,735-F is a 1,2,3-triazole derivative with NK1 antagonist activity. [] It was evaluated for its ability to inhibit NK1 agonist-induced foot tapping in gerbils, with a focus on correlating receptor occupancy and behavioral effects. []

Relevance: While the core triazole ring in L-760,735-F is 1,2,3-triazole instead of 1,2,4-triazole found in 1-(3,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide, the presence of the bis-trifluoromethylphenyl group highlights a common structural feature in NK1 antagonists. This shared motif suggests a potential for similar binding interactions with the target receptor. []

N-[[2-methoxy-5-[5-(trifluoromethyl)-1H-tetrazol-1-yl]phenyl]methy]-2(S)-phenyl-3(S)-piperidinamine (GR205171)

Compound Description: GR205171 is an NK1 antagonist evaluated for its potency in inhibiting NK1 agonist-induced foot tapping in gerbils. [] The study correlated receptor occupancy with the observed behavioral effects. []

Relevance: GR205171 demonstrates that the trifluoromethyl group, also found in 1-(3,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide, can be incorporated into non-triazole scaffolds to achieve NK1 antagonist activity. This finding suggests the broader applicability of this group in modulating the properties of compounds targeting the NK1 receptor. []

Compound Description: L-733,060 and L-733,061 are enantiomeric NK1 antagonists evaluated for their potency to inhibit NK1 agonist-induced foot tapping in gerbils. [] The study investigated the relationship between receptor occupancy and behavioral effects. []

Relevance: These compounds highlight the importance of stereochemistry in drug design. While both enantiomers share the bis(trifluoromethyl)phenylmethoxy group with 1-(3,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide, their distinct spatial arrangements may lead to differences in binding affinity, potency, and pharmacological profile. []

Compound Description: These 1,2,4-triazole derivatives are potent, orally bioavailable human NK1 antagonists. [] Notably, the triazolone derivative (12) shows superior metabolic stability in rat liver microsome studies. []

Relevance: These compounds share the 1,2,4-triazole core with 1-(3,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide, reinforcing the suitability of this scaffold for developing NK1 antagonists. The presence of the bis(trifluoromethyl)phenylmethyl group, a common pharmacophore for enhancing potency and lipophilicity, further strengthens their structural connection. []

2-methyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide (HC-067047)

Compound Description: HC-067047 is a selective antagonist of the transient receptor potential vanilloid 4 (TRPV4) channel, a polymodal swelling-sensitive cation channel involved in cell volume regulation and calcium homeostasis. []

Relevance: While belonging to the pyrrole class, this compound possesses the trifluoromethylphenyl group also found in 1-(3,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide. This shared substituent suggests a potential for overlapping physicochemical properties and possible shared pharmacophoric features, despite the difference in their core heterocyclic scaffolds. []

(N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A)

Compound Description: GSK1016790A is a potent and selective agonist for TRPV4 channels, involved in cell volume regulation and calcium homeostasis. []

Relevance: Although structurally unrelated to 1-(3,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide, GSK1016790A demonstrates that different chemical scaffolds can target the TRPV4 channel. This highlights the potential for exploring alternative pharmacophores beyond those containing the trifluoromethylphenyl group for modulating TRPV4 activity. []

N-(4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (BTP2)

Compound Description: BTP2 is a pyrazole derivative identified as an inhibitor of store-operated calcium entry (SOCE) in immune cells. [, ] It effectively inhibits SOCE-mediated calcium influx and superoxide production in leukocytes, suggesting potential therapeutic applications in inflammatory diseases. [, ]

Relevance: BTP2 highlights the use of the bis(trifluoromethyl)pyrazole group in medicinal chemistry, offering a related alternative to the trifluoromethylphenyl group present in 1-(3,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide. This shared design feature, often used to enhance potency and modulate pharmacokinetic properties, suggests potential for exploring bis(trifluoromethyl)pyrazole derivatives as analogs of trifluoromethylphenyl-containing compounds. [, ]

Properties

CAS Number

338408-45-0

Product Name

1-(3,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide

IUPAC Name

1-(3,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxamide

Molecular Formula

C17H11Cl2F3N4O

Molecular Weight

415.2

InChI

InChI=1S/C17H11Cl2F3N4O/c1-9-23-15(25-26(9)14-7-11(18)6-12(19)8-14)16(27)24-13-4-2-3-10(5-13)17(20,21)22/h2-8H,1H3,(H,24,27)

InChI Key

LEWVDEUHABCZPQ-UHFFFAOYSA-N

SMILES

CC1=NC(=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.